Technical Guide: tert-Butyl N-(2-Oxoazetidin-3-yl)carbamate
Technical Guide: tert-Butyl N-(2-Oxoazetidin-3-yl)carbamate
Topic: tert-butyl N-(2-oxoazetidin-3-yl)carbamate basic properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
A Pivotal Scaffold for Monobactams and Serine Hydrolase Inhibitors
Executive Summary
tert-Butyl N-(2-oxoazetidin-3-yl)carbamate (CAS: 1779427-28-9) is a protected 3-amino-2-azetidinone derivative serving as a critical intermediate in the synthesis of monobactam antibiotics (e.g., aztreonam analogues) and N-acylethanolamine acid amidase (NAAA) inhibitors . Its structural core—a strained four-membered
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | tert-butyl N-(2-oxoazetidin-3-yl)carbamate |
| Common Name | 3-(Boc-amino)-2-azetidinone |
| CAS Number | 1779427-28-9 (Racemic); 169750-01-0 (Often misattributed; refers to pyrrolidine analog.[1] Verify specific isomer CAS). |
| Molecular Formula | C |
| Molecular Weight | 186.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, CH |
| pKa | ~9.5 (Lactam NH), ~11 (Carbamate NH - theoretical) |
| Stability | Stable at -20°C; Hydrolytically sensitive at pH > 9 or < 3 |
Critical Note on CAS: Researchers must verify the CAS number carefully. CAS 169750-01-0 is frequently misindexed in databases as the azetidinone but strictly refers to (S)-3-(N-Boc-methylamino)pyrrolidine. The correct identifier for the azetidinone core is essential for procurement.
Synthetic Architecture
The synthesis of the 3-amino-2-azetidinone core is non-trivial due to the ring strain (~25 kcal/mol). Two primary strategies dominate the literature: the Staudinger Ketene-Imine Cycloaddition (for versatility) and the Aspartic Acid Cyclization (for enantiopurity).
Method A: Staudinger [2+2] Cycloaddition (The "Workhorse" Route)
This method involves the reaction of a ketene (generated in situ from an acid chloride) with an imine. It allows for the simultaneous formation of the N1-C2 and C3-C4 bonds.
-
Precursors: Phthalimidoacetyl chloride + Imine (derived from aldehyde + removable amine).
-
Mechanism: Nucleophilic attack of the imine on the ketene forms a zwitterionic intermediate, which undergoes conrotatory electrocyclization to close the ring.
-
Stereocontrol: The cis/trans selectivity is dictated by the substituents and reaction conditions (e.g., solvent polarity, base).
Method B: Chiral Pool Cyclization (Aspartic Acid Route)
Utilizes L-asparagine or L-aspartic acid to generate the
-
Mechanism: Activation of the
-carboxylic acid (using Grignard reagents or coupling agents) promotes intramolecular attack by the amine. -
Advantage: Retains the stereochemistry of the starting amino acid, yielding optically pure (3S)-isomers directly.
Figure 1: Dual synthetic pathways for accessing the 3-amino-2-azetidinone scaffold. The Staudinger route offers substituent flexibility, while the Aspartic Acid route guarantees enantiopurity.
Reactivity Profile & Functionalization
The utility of tert-butyl N-(2-oxoazetidin-3-yl)carbamate lies in its orthogonal reactivity. The molecule possesses three distinct reactive vectors:
-
N1-Lactam Nitrogen (Nucleophilic):
-
The amide proton (pKa ~9.5) is acidic enough to be deprotonated by weak bases (e.g., K
CO , Cs CO ). -
Reaction: N-Alkylation or N-Sulfonylation.
-
Application: Attachment of the "tail" required for NAAA inhibition or the activating sulfonate group in Monobactams.
-
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C3-Carbamate Nitrogen (Protected):
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Stable to basic conditions used for N1 functionalization.
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Reaction: Acid-mediated deprotection (TFA/DCM or HCl/Dioxane).
-
Application: Liberates the free amine for acylation with side chains (e.g., the aminothiazole oxime side chain in Aztreonam).
-
-
C2-Carbonyl (Electrophilic):
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The "Warhead". The ring strain makes this carbonyl highly susceptible to nucleophilic attack.
-
Reaction: Ring opening (Hydrolysis/Aminolysis).
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Risk: Prolonged exposure to strong nucleophiles or high pH will destroy the scaffold.
-
Figure 2: Orthogonal reactivity map. Path A and B are constructive synthetic steps; Path C represents the primary degradation pathway.
Detailed Experimental Protocol
Protocol: N1-Alkylation of tert-Butyl N-(2-oxoazetidin-3-yl)carbamate
Objective: To introduce a hydrophobic tail at the N1 position, a common step in synthesizing NAAA inhibitors.
Reagents:
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tert-Butyl N-(2-oxoazetidin-3-yl)carbamate (1.0 equiv)[1]
-
Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)
-
Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Acetonitrile (MeCN), anhydrous (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Add the azetidinone (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved.
-
Base Addition: Add Cs
CO (2.0 equiv) in one portion. The suspension may turn slightly cloudy. -
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 50°C and monitor by TLC/LC-MS. (Typical time: 4–12 hours).
-
Checkpoint: Look for the disappearance of the starting material (m/z 187 [M+H]+) and appearance of the product (m/z 187 + R).
-
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the residue via flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
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1H NMR: Disappearance of the broad singlet at ~6.5 ppm (Lactam NH). Appearance of methylene protons for the N-alkyl group.
-
IR: Retention of the
-lactam carbonyl stretch at ~1740–1760 cm . (Loss of this band indicates ring opening).
Therapeutic Utility
A. Monobactam Antibiotics
Unlike penicillins (bicyclic), monobactams are monocyclic
-
Mechanism: The N1-sulfonate (or similar electron-withdrawing group) activates the
-lactam ring, allowing it to acylate the active site serine of Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria. -
Role of Scaffold: The tert-butyl carbamate is the precursor to the bulky acyl side chains (e.g., aminothiazole oximes) that confer resistance to
-lactamases.
B. NAAA Inhibitors (Anti-inflammatory)
N-acylethanolamine acid amidase (NAAA) hydrolyzes palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.
-
Mechanism:
-Lactam derivatives inhibit NAAA by acylating the catalytic N-terminal cysteine residue of the enzyme. -
SAR: The 3-amino substituent (derived from our core) mimics the headgroup of PEA, while N1-substitution mimics the hydrophobic tail.
References
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BenchChem. Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate Properties and Applications.Link
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Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649. Link
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Miller, M. J. (1980). "Hydroxamate approach to the synthesis of beta-lactam antibiotics." Accounts of Chemical Research, 13(12), 443-449. Link
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Palomo, C., et al. (1990). "Asymmetric synthesis of beta-lactams by Staudinger ketene-imine cycloaddition reaction." European Journal of Organic Chemistry. Link
- Solorzano, K., et al. (2010). "Synthesis of NAAA Inhibitors: Beta-lactam derivatives as modulators of acylethanolamine levels." Journal of Medicinal Chemistry. (General reference for NAAA mechanism).
